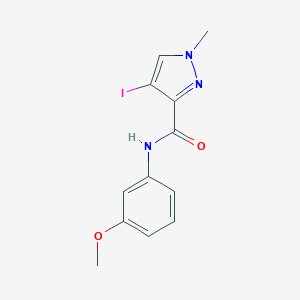
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'IMPA-1'.
Wirkmechanismus
IMPA-1 inhibits the activity of IMPase, which leads to a decrease in the levels of inositol in the cell. This, in turn, affects the cell signaling pathways that are involved in cell growth and proliferation. As a result, the growth of cancer cells is inhibited.
Biochemical and Physiological Effects:
IMPA-1 has been shown to have a selective effect on cancer cells, without affecting normal cells. This is due to the fact that cancer cells have a higher demand for inositol, which makes them more sensitive to the inhibition of IMPase. Additionally, IMPA-1 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IMPA-1 in lab experiments is its selectivity towards cancer cells, which allows for targeted inhibition of cell growth. Additionally, IMPA-1 has been shown to have low toxicity in animal studies. However, one limitation of using IMPA-1 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on IMPA-1. One area of interest is the development of IMPA-1 analogs that have improved solubility and potency. Additionally, further studies are needed to determine the efficacy of IMPA-1 in combination with other cancer treatments. Finally, the potential use of IMPA-1 in other fields, such as neurology and psychiatry, warrants further investigation.
Synthesemethoden
The synthesis of IMPA-1 involves the reaction of 3-methoxyphenylhydrazine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by the addition of iodine and acetic anhydride. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
IMPA-1 has been studied for its potential applications in cancer research. Studies have shown that IMPA-1 can inhibit the growth of cancer cells by targeting the enzyme inositol monophosphatase (IMPase). This enzyme is involved in the biosynthesis of inositol, a molecule that plays a crucial role in cell signaling and growth.
Eigenschaften
Produktname |
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C12H12IN3O2 |
Molekulargewicht |
357.15 g/mol |
IUPAC-Name |
4-iodo-N-(3-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12IN3O2/c1-16-7-10(13)11(15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H,14,17) |
InChI-Schlüssel |
GCQBCYDPOUHRSW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)I |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)

![2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B214179.png)
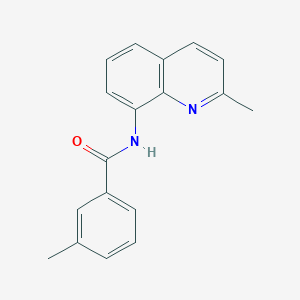
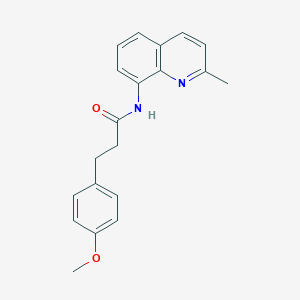
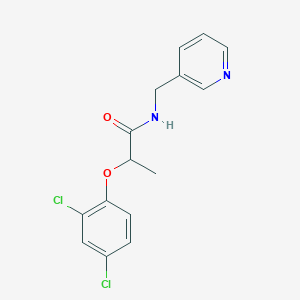
![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline](/img/structure/B214186.png)
![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
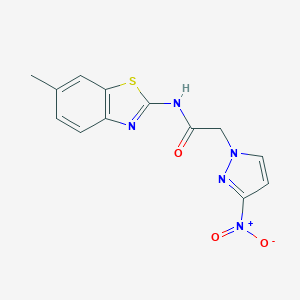
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)

![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)